1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea
Overview
Description
1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a nitrophenyl group and a pyridinylmethyl group attached to a thiourea moiety, making it a subject of interest for researchers due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 4-nitroaniline with pyridine-2-carbaldehyde in the presence of thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl and pyridinylmethyl groups may interact with enzymes or receptors, leading to biological effects. The thiourea moiety can also form hydrogen bonds and coordinate with metal ions, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea
- 1-(4-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(4-Nitrophenyl)-3-(pyridin-2-ylethyl)thiourea
Uniqueness
1-(4-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its electron-withdrawing properties, while the pyridinylmethyl group can provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-6-4-10(5-7-12)16-13(20)15-9-11-3-1-2-8-14-11/h1-8H,9H2,(H2,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKRJPBLWFBWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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